molecular formula C11H11NO2S B13146497 5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid

5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid

Cat. No.: B13146497
M. Wt: 221.28 g/mol
InChI Key: LVOSRPLPGSITRM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to dissolve the reactants[3][3].

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane[3][3].

Scientific Research Applications

5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Acts as an inhibitor of GATA family proteins, making it useful in studies of gene regulation and cell differentiation.

    Medicine: Potential therapeutic applications in diseases where GATA3 and Th2 cell differentiation play a role, such as asthma and certain cancers.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions

Mechanism of Action

The compound exerts its effects by targeting the DNA-binding activity of GATA3 and other GATA family proteins. It inhibits the interaction between GATA3 and SOX4, which is crucial for the differentiation of Th2 cells. By suppressing Th2 cell differentiation, it reduces the production of Th2 cytokines, which are involved in various immune responses .

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethyl-1H-pyrrole-1-yl)thiophene-2-carboxylic acid: Similar structure but lacks the specific inhibitory activity on GATA proteins.

    Thiophene-2-carboxylic acid derivatives: Various derivatives with different functional groups that may have different biological activities.

Uniqueness

5-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid is unique due to its specific inhibition of GATA family proteins, particularly GATA3, and its ability to suppress Th2 cell differentiation without affecting Th1 cells .

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

5-(2,5-dimethylpyrrol-1-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C11H11NO2S/c1-7-3-4-8(2)12(7)10-6-5-9(15-10)11(13)14/h3-6H,1-2H3,(H,13,14)

InChI Key

LVOSRPLPGSITRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=CC=C(S2)C(=O)O)C

Origin of Product

United States

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